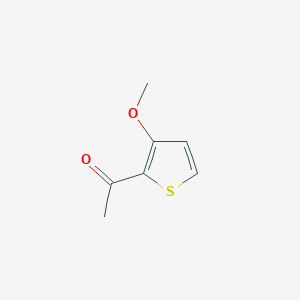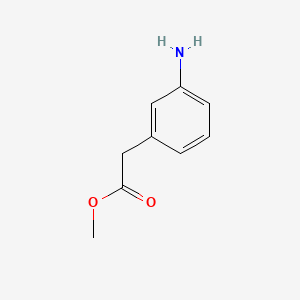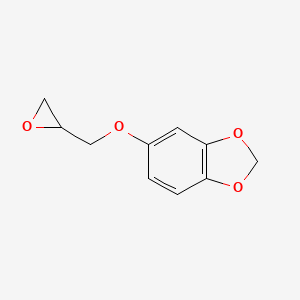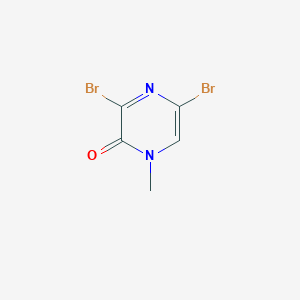![molecular formula C8H10N2O2 B1317158 Acide [(pyridin-4-ylméthyl)-amino]acétique CAS No. 88720-65-4](/img/structure/B1317158.png)
Acide [(pyridin-4-ylméthyl)-amino]acétique
Vue d'ensemble
Description
[(Pyridin-4-ylmethyl)-amino]-acetic acid is an organic compound that features a pyridine ring attached to an amino-acetic acid moiety
Applications De Recherche Scientifique
[(Pyridin-4-ylmethyl)-amino]-acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in coordination chemistry.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Pyridin-4-ylmethyl)-amino]-acetic acid typically involves the reaction of pyridine-4-carboxaldehyde with glycine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this synthesis include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of [(Pyridin-4-ylmethyl)-amino]-acetic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[(Pyridin-4-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid, while reduction may produce pyridin-4-ylmethanol.
Mécanisme D'action
The mechanism of action of [(Pyridin-4-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
[(Pyridin-4-ylmethyl)-amino]-acetic acid can be compared with other similar compounds, such as:
Pyridine-4-carboxylic acid: This compound lacks the amino-acetic acid moiety and has different reactivity and applications.
Pyridin-4-ylmethanol: This compound features a hydroxyl group instead of the amino-acetic acid moiety, leading to different chemical properties and uses.
The uniqueness of [(Pyridin-4-ylmethyl)-amino]-acetic acid lies in its combination of the pyridine ring and amino-acetic acid moiety, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(pyridin-4-ylmethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-10-5-7-1-3-9-4-2-7/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXJOVFCVXOPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530864 | |
| Record name | N-[(Pyridin-4-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88720-65-4 | |
| Record name | N-[(Pyridin-4-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does [(Pyridin-4-ylmethyl)-amino]-acetic acid contribute to the ferroelectric properties of the resulting Metal-Organic Frameworks (MOFs)?
A1: [(Pyridin-4-ylmethyl)-amino]-acetic acid (referred to as HL in the paper) acts as a chiral ligand, playing a crucial role in dictating the structure and properties of the synthesized Co-MOFs []. The differing arrangements of cobalt octahedral coordination units, influenced by HL, directly impact the molecular dipole moments within the MOFs. Co-MOF-2, exhibiting a more pronounced dipole moment due to its specific structure, displays ferroelectric hysteresis, unlike Co-MOF-1 []. This highlights the significance of HL's structure and coordination behavior in tuning the ferroelectric properties of these materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)




![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)




